molecular formula C23H25ClN2OS B297855 {1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}(4-methylpiperidin-1-yl)methanethione

{1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}(4-methylpiperidin-1-yl)methanethione

Cat. No. B297855
M. Wt: 413 g/mol
InChI Key: GQOWIXKBMYAFOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}(4-methylpiperidin-1-yl)methanethione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as CMI and is synthesized using a specific method.

Scientific Research Applications

CMI has been extensively studied for its potential applications in various fields. One of the most promising applications of CMI is in the treatment of cancer. Studies have shown that CMI has potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. CMI has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, CMI has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

Mechanism of Action

The mechanism of action of CMI is not fully understood, but studies have shown that it acts by inhibiting various enzymes and proteins involved in cell proliferation and survival. CMI has been shown to inhibit the activity of the protein kinase AKT, which is involved in cell survival and proliferation. CMI has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
CMI has been shown to have several biochemical and physiological effects. Studies have shown that CMI can induce cell cycle arrest and apoptosis in cancer cells. CMI has also been shown to inhibit the growth and proliferation of bacteria and fungi. Additionally, CMI has been shown to have neuroprotective effects, protecting neurons from oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CMI in lab experiments is its potent activity against cancer cells and bacteria/fungi, making it a valuable tool for studying these diseases. Additionally, CMI has been shown to have low toxicity in normal cells, making it a relatively safe compound to use in lab experiments. However, the main limitation of CMI is its poor solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for CMI research. One area of research is the development of new CMI analogs with improved solubility and potency. Another area of research is the development of CMI-based drug delivery systems for targeted cancer therapy. Additionally, further studies are needed to fully understand the mechanism of action of CMI and its potential applications in various diseases.

Synthesis Methods

The synthesis of CMI involves the reaction of 1-(4-chlorophenoxy)-2-(methylsulfanyl)ethane-1-one with 1-(4-methylpiperidin-1-yl)indole-3-carbaldehyde in the presence of a base. The reaction results in the formation of {1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}(4-methylpiperidin-1-yl)methanethione. This synthesis method has been optimized to produce high yields of CMI and is widely used in scientific research.

properties

Product Name

{1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}(4-methylpiperidin-1-yl)methanethione

Molecular Formula

C23H25ClN2OS

Molecular Weight

413 g/mol

IUPAC Name

[1-[2-(4-chlorophenoxy)ethyl]indol-3-yl]-(4-methylpiperidin-1-yl)methanethione

InChI

InChI=1S/C23H25ClN2OS/c1-17-10-12-25(13-11-17)23(28)21-16-26(22-5-3-2-4-20(21)22)14-15-27-19-8-6-18(24)7-9-19/h2-9,16-17H,10-15H2,1H3

InChI Key

GQOWIXKBMYAFOM-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C(=S)C2=CN(C3=CC=CC=C32)CCOC4=CC=C(C=C4)Cl

Canonical SMILES

CC1CCN(CC1)C(=S)C2=CN(C3=CC=CC=C32)CCOC4=CC=C(C=C4)Cl

Origin of Product

United States

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